Fenofibryl glucuronide

Overview

Description

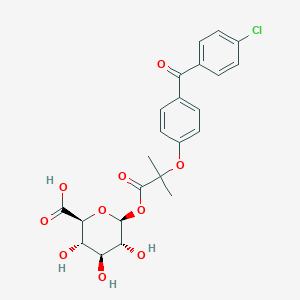

Fenofibryl glucuronide is a metabolite of fenofibrate, a commonly used drug for treating hyperlipidemia . It has a molecular formula of C23H23ClO10 and an average mass of 494.876 Da . It is formed through the glucuronidation process, a fundamental process in Phase II metabolism .

Synthesis Analysis

The synthesis of glucuronides like Fenofibryl glucuronide involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . Synthetic methods for all classes of glucuronides have been reviewed and updated, together with advances in the enzymatic synthesis of glucuronides and methods for their detection .

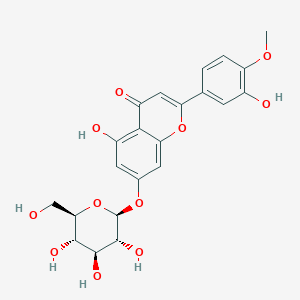

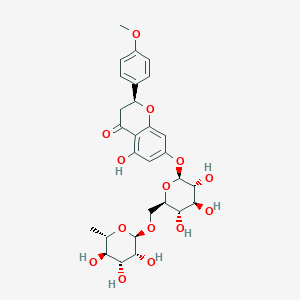

Molecular Structure Analysis

Fenofibryl glucuronide has 5 defined stereocentres . The molecule contains a total of 59 bonds, including 36 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds .

Chemical Reactions Analysis

The glucuronidation process involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The primary product is always the 1-β-glucuronide .

Physical And Chemical Properties Analysis

Fenofibryl glucuronide has a density of 1.5±0.1 g/cm3, a boiling point of 707.2±60.0 °C at 760 mmHg, and a flash point of 381.5±32.9 °C . It has 10 hydrogen bond acceptors, 4 hydrogen bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Cancer Research

“Fenofibryl glucuronide” has been used in cancer research , particularly in the study of liver cancer. It was selected for in vitro cytotoxic/anticancer activity evaluation through MTT assay . However, the results showed that “Fenofibryl glucuronide” was non-cytotoxic/non-anti-carcinogenic up to 100 μg/ml (202.389 μM) concentrations for a long term exposure i.e., till 96 hrs in human cancer cells of HepG2 .

Drug Metabolism Studies

“Fenofibryl glucuronide” is a metabolite of fenofibrate, a drug used to lower cholesterol levels. The formation of “Fenofibryl glucuronide” and its urinary excretion has been studied in healthy volunteers after a single dose of fenofibrate . This research is important for understanding the metabolism and elimination of fenofibrate in the body.

Pharmacokinetics

The pharmacokinetics of “Fenofibryl glucuronide”, including its absorption, distribution, metabolism, and excretion, are crucial for predicting its behavior in the body. These studies can help optimize the dosing regimen of fenofibrate and minimize potential side effects .

Drug-Drug Interactions

The study of “Fenofibryl glucuronide” can also provide insights into potential drug-drug interactions. For instance, other drugs that inhibit or induce the enzymes responsible for the formation of “Fenofibryl glucuronide” could potentially affect the efficacy or toxicity of fenofibrate .

Toxicology

The toxicity of “Fenofibryl glucuronide” is another important area of research. Understanding the toxic effects of this compound can help predict potential adverse effects of fenofibrate and guide the development of safer drugs .

Drug Development

The structure and properties of “Fenofibryl glucuronide” can inform the design of new drugs. For example, modifications to the chemical structure of “Fenofibryl glucuronide” could potentially enhance its therapeutic effects or reduce its toxicity .

Mechanism of Action

Target of Action

Fenofibryl glucuronide is a metabolite of fenofibrate , which is a peroxisome proliferator receptor alpha (PPARα) activator . PPARα plays a crucial role in the regulation of lipid metabolism . Fenofibrate, and by extension its metabolites, primarily target PPARα to exert their therapeutic effects .

Mode of Action

Fenofibryl glucuronide, like fenofibrate, is believed to interact with PPARα, altering lipid metabolism . This interaction results in the lowering of low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol (HDL-C) in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .

Biochemical Pathways

The activation of PPARα by fenofibryl glucuronide leads to alterations in lipid metabolism . This includes the upregulation of genes involved in fatty acid transport and β-oxidation, leading to increased catabolism of triglycerides

Pharmacokinetics

Fenofibryl glucuronide is predominantly conjugated with glucuronic acid and then excreted in urine . The oral clearance of fenofibrate, the parent compound, is reported to be 1.1L/h in young adults and 1.2L/h in the elderly

Result of Action

The activation of PPARα by fenofibryl glucuronide results in altered lipid metabolism, leading to a decrease in LDL-C, total cholesterol, triglycerides, and Apo B, and an increase in HDL-C . This can help manage conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .

Action Environment

The action of fenofibryl glucuronide, like many drugs, can be influenced by various environmental factors. For instance, factors such as pH can influence its stability . Additionally, species differences, chronic administration, and dose dependency can influence the metabolic disposition of fenofibrate and its metabolites

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30)/t16-,17-,18+,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOJZVSZYFTIOZ-UNJWAJPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenofibryl glucuronide | |

CAS RN |

60318-63-0 | |

| Record name | Fenofibryl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060318630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOFIBRYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RC66Y5GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

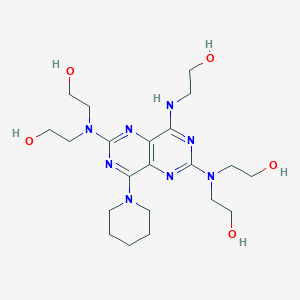

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

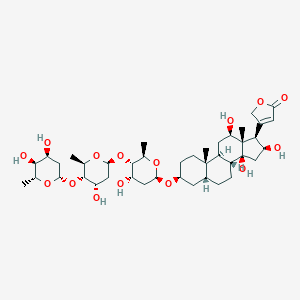

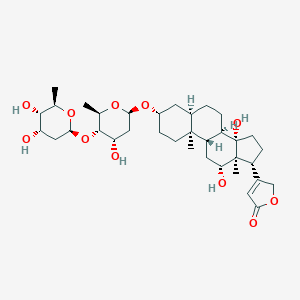

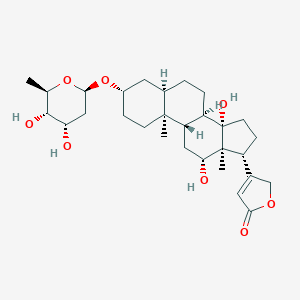

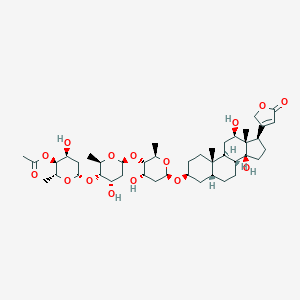

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.